Itopride

Content Navigation

CAS Number

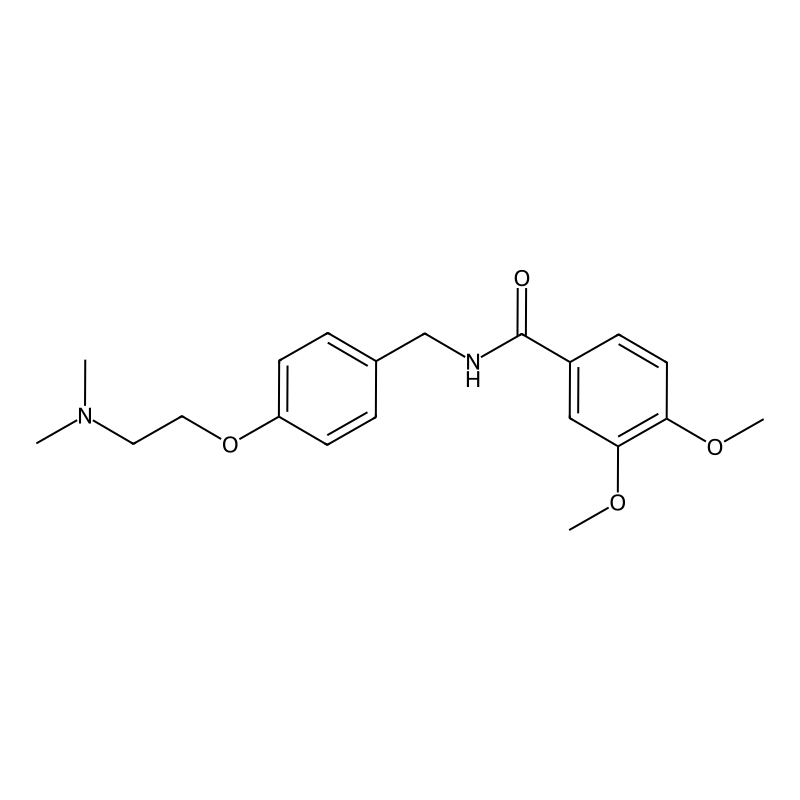

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanisms of Action

Itopride has a unique dual mechanism of action compared to other prokinetic drugs. It functions by:

- Dopamine D2 receptor antagonism: This mechanism helps to relax the smooth muscle of the stomach and upper intestine, promoting gastric emptying and intestinal transit [].

- 5-HT4 receptor agonism: This mechanism stimulates the release of acetylcholine, a neurotransmitter that further enhances gastrointestinal motility [].

These combined actions contribute to the overall prokinetic effects of itopride.

Itopride for Gastrointestinal Disorders

Research has investigated the efficacy of itopride in treating various gastrointestinal disorders, including:

- Gastroesophageal Reflux Disease (GERD): Studies suggest that itopride can improve symptoms and decrease esophageal acid reflux in patients with mild GERD [].

- Gastroparesis: Itopride has shown promise in improving gastric emptying and relieving symptoms in patients with gastroparesis [].

- Opioid-Induced Constipation (OIC): Itopride can be an effective adjunct therapy in managing OIC, especially in palliative care patients [].

- Feeding Intolerance in Critically Ill Patients: Itopride has been shown to be superior to metoclopramide in improving gastric emptying and promoting enteral nutrition delivery in critically ill patients experiencing feeding intolerance [].

Itopride is a gastroprokinetic agent classified as a prokinetic benzamide derivative. It is primarily used to treat functional dyspepsia, which includes symptoms such as nausea, vomiting, and abdominal discomfort. The compound functions by increasing the concentration of acetylcholine through two main mechanisms: antagonizing dopamine D2 receptors and inhibiting the enzyme acetylcholinesterase. This dual action enhances gastrointestinal motility and improves coordination between the stomach and duodenum, making it effective in alleviating symptoms associated with reduced gastrointestinal motility .

Itopride acts through a dual mechanism:

- Dopamine D2 receptor antagonism: Itopride blocks the inhibitory effects of dopamine on the release of acetylcholine, a neurotransmitter promoting gut motility [].

- Acetylcholinesterase inhibition: Itopride prevents the breakdown of acetylcholine by the enzyme acetylcholinesterase, further enhancing its action on gut muscles [].

This combined effect stimulates contractions in the stomach and intestines, facilitating the movement of food and reducing symptoms like nausea, vomiting, and bloating [].

Itopride is generally well-tolerated, but potential side effects include diarrhea, abdominal pain, and headache. In rare cases, it may cause movement disorders, particularly at high doses. Itopride does not readily cross the blood-brain barrier, minimizing central nervous system side effects commonly seen with other prokinetic drugs [].

The primary chemical reaction involving itopride is its interaction with dopamine D2 receptors and acetylcholinesterase. By blocking dopamine D2 receptors, itopride reduces the inhibitory effects of dopamine on acetylcholine release from enteric neurons. Concurrently, its inhibition of acetylcholinesterase prevents the degradation of acetylcholine, leading to increased levels of this neurotransmitter in the gastrointestinal tract. This results in enhanced gastric motility and improved gastrointestinal coordination .

The synthesis of itopride typically involves several steps, including:

- Formation of Benzamide Derivative: The initial step involves creating a benzamide structure that serves as the backbone for itopride.

- N-Alkylation Reaction: This step introduces the dimethylaminoethoxy group through an alkylation reaction.

- Purification: The final product is purified to remove any byproducts or unreacted materials.

Recent advancements have led to more efficient synthesis methods that minimize toxic byproducts and enhance yield, such as using safer solvents and conditions that avoid hazardous reactions .

Itopride is primarily used in clinical settings for:

- Management of Functional Dyspepsia: It alleviates symptoms like nausea, bloating, and abdominal pain.

- Treatment of Gastroesophageal Reflux Disease: By improving lower esophageal sphincter pressure, it helps manage reflux symptoms.

- Postoperative Gastrointestinal Dysfunction: It can aid in restoring normal gastrointestinal function following surgery .

Itopride has been studied for its interactions with various drugs:

- Anticholinergic Agents: These drugs can reduce the efficacy of itopride by counteracting its mechanism of action.

- Dopamine Agonists: Concurrent use may diminish the therapeutic effects of itopride due to opposing actions on dopamine receptors.

- Metabolic Pathways: Unlike some other prokinetic agents, itopride does not significantly interact with cytochrome P450 enzyme pathways, which contributes to its favorable safety profile .

Itopride shares similarities with several other prokinetic agents but is unique in its dual-action mechanism:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Cisapride | 5-HT4 receptor agonist | Associated with cardiac side effects |

| Mosapride | 5-HT4 receptor agonist | Less selective than itopride |

| Domperidone | Dopamine D2 antagonist | Primarily used for nausea; less effective on GI motility |

| Metoclopramide | Dopamine D2 antagonist; 5-HT4 receptor agonist | Affects central nervous system more than itopride |

Itopride's unique combination of dopamine D2 antagonism and acetylcholinesterase inhibition sets it apart from these compounds, providing a distinct therapeutic profile without significant central nervous system side effects .

Dopamine D2 Receptor Antagonism Pathway

Itopride exerts its prokinetic effects partly through competitive antagonism of dopamine D2 receptors in the gastrointestinal tract. By blocking these receptors, it disinhibits acetylcholine release from myenteric neurons, enhancing gastric and intestinal motility [1] [6]. The drug demonstrates a moderate affinity for D2 receptors, with a pKi value of 5.60 in radioligand binding assays [6]. This antagonism occurs peripherally, as itopride's high polarity prevents blood-brain barrier penetration, avoiding central dopaminergic side effects [1].

Compared to classical D2 antagonists like metoclopramide, itopride exhibits greater selectivity for gastrointestinal receptors over central targets. In isolated rabbit pylorus preparations, itopride induced contractions with an ED50 of 1.754 μmol/L, demonstrating 7-fold greater potency than metoclopramide (ED50 12.393 μmol/L) [4]. This enhanced peripheral activity correlates with its clinical efficacy in accelerating gastric emptying without causing extrapyramidal symptoms [5].

Acetylcholinesterase Inhibitory Mechanisms

Complementing its dopaminergic effects, itopride reversibly inhibits acetylcholinesterase (AChE) through a mixed-type inhibition mechanism. Kinetic studies show it decreases both substrate affinity (increased Km) and maximal enzymatic velocity (reduced Vmax), suggesting binding to both free enzyme and enzyme-substrate complexes [3]. Itopride's IC50 values vary across species:

| Enzyme Source | Itopride IC50 | Neostigmine IC50 |

|---|---|---|

| Electric eel AChE | 2.04 μM | 11.3 nM |

| Guinea pig GI AChE | 0.5 μM* | 10 nM* |

*In presence of diisopropyl fluorophosphate to inhibit butyrylcholinesterase [3]

The 50-200 fold lower potency compared to neostigmine ensures selective enhancement of cholinergic signaling without systemic toxicity. This dual action synergistically increases acetylcholine availability—both through presynaptic release potentiation (via D2 blockade) and postsynaptic preservation (via AChE inhibition) [1] [6].

Receptor Binding Profiles and Affinities

Itopride demonstrates high specificity for its primary targets:

| Target | Affinity/Activity | Clinical Relevance |

|---|---|---|

| Dopamine D2 receptor | pKi = 5.60 | Enhances acetylcholine release |

| Acetylcholinesterase | IC50 = 0.5–2.04 μM | Prolongs acetylcholine activity |

| 5-HT4 receptor | No significant binding | Avoids cardiac side effects |

| Motilin receptor | No activity | Differentiates from erythromycin analogues |

Notably, itopride lacks affinity for 5-HT4 receptors and motilin receptors, distinguishing it from other prokinetics like cisapride or erythromycin [4] [5]. This selectivity profile minimizes risks of QT prolongation and tachyphylaxis associated with serotonergic agents [1] [5].

Intracellular Signaling Cascade Modulation

The pharmacological actions of itopride converge on enhanced cholinergic signaling:

Dopaminergic Pathway:

- D2 receptor blockade → Disinhibition of adenylate cyclase → Increased cAMP → Protein kinase A activation → Enhanced calcium influx in smooth muscle cells [6].

Cholinesterase Pathway:

These parallel pathways amplify gastrointestinal smooth muscle contractions without inducing receptor desensitization. In guinea pig colon models, itopride increased peristaltic frequency by 38% and segmental contraction amplitude by 27% through this dual mechanism [4].

Comparative Mechanistic Analysis Against Other Prokinetics

Itopride's unique pharmacology offers distinct advantages over conventional agents:

| Agent | Primary Mechanism | Key Differentiators of Itopride |

|---|---|---|

| Metoclopramide | D2 antagonism | 7-fold greater GI potency [4] |

| Cisapride | 5-HT4 agonism | No QT interval prolongation [5] |

| Mosapride | 5-HT4 agonism | No CYP3A4 metabolism [2] |

| Erythromycin | Motilin receptor agonism | No antibiotic activity or tachyphylaxis [4] |

| Domperidone | Peripheral D2 antagonism | Additional AChE inhibition [1] |

Clinical trials demonstrate itopride's superiority over placebo in improving gastric emptying rates (p<0.01) and postprandial distress symptoms (p<0.05) [1]. Unlike cisapride, itopride undergoes flavin-containing monooxygenase (FMO)-mediated metabolism rather than CYP450 pathways, reducing drug-drug interaction risks [2] [5].

In colonic motility studies, itopride showed 98-fold greater potency than metoclopramide (ED50 0.175 μmol/L vs. 17.15 μmol/L), attributable to its combined mechanisms [4]. These pharmacological advantages position itopride as a versatile prokinetic agent with a favorable safety-efficacy profile for upper and lower GI motility disorders.

Itopride demonstrates rapid and extensive absorption from the gastrointestinal tract following oral administration. The compound achieves peak plasma concentrations within a remarkably short timeframe, with maximum plasma levels reached at approximately 0.5 to 0.75 hours post-administration, with some studies reporting peak concentrations as early as 35 minutes [1] [2]. This rapid absorption profile indicates efficient uptake from the gastrointestinal tract and minimal delays in the absorption process.

The bioavailability of itopride is approximately 60%, which is attributed to significant hepatic first-pass metabolism [1] [3] [4]. This moderate bioavailability reflects the extensive hepatic biotransformation that occurs before the drug reaches systemic circulation. Following multiple oral doses ranging from 50 to 200 milligrams administered three times daily, itopride and its metabolites demonstrate linear pharmacokinetics over a treatment period of seven days, with minimal accumulation observed [1] [5].

Formulation-dependent absorption characteristics have been extensively studied. The immediate-release formulation of itopride 50 milligrams administered three times daily produces a peak plasma concentration of 416.2 ± 141.3 ng/mL with a time to maximum concentration of 0.8 hours [1] [5]. In contrast, the extended-release formulation of 150 milligrams administered once daily exhibits a lower peak concentration of 244.4 ± 94.4 ng/mL with a delayed time to maximum concentration of 3.1 hours [1] [5].

Food effects on absorption have been characterized for extended-release formulations. Food administration delays the time to reach peak concentration from 3.1 hours to 4.4 hours and increases the peak concentration from 244.4 ng/mL to 426.2 ng/mL. However, the total systemic exposure, as measured by area under the curve over 24 hours, remains largely unaffected by food, with geometric mean ratios of 1.12 with 90% confidence intervals of 1.06 to 1.18 [1] [5].

Metabolic Pathways and Enzymatic Processes

N-Oxidation via Flavin-Containing Monooxygenase

Itopride undergoes extensive hepatic metabolism through a primary pathway involving N-oxidation of the tertiary amine N-dimethyl group. The predominant metabolic pathway is catalyzed by flavin-containing monooxygenase, specifically FMO3, with minor contributions from FMO1 [6] [7] [8]. This enzymatic process represents a departure from the typical cytochrome P450-mediated metabolism observed with structurally related compounds such as cisapride and mosapride.

The mechanism of N-oxidation involves the formation of a C4a-hydroperoxyflavin intermediate within the flavin-containing monooxygenase enzyme. This highly reactive electrophilic species attacks the nucleophilic nitrogen atom of the tertiary amine group, resulting in the formation of itopride N-oxide as the primary metabolite [6] [8]. The involvement of flavin-containing monooxygenase in itopride metabolism has been confirmed through multiple experimental approaches, including inhibition studies with methimazole and thiourea, heat inactivation experiments, and protection against heat inactivation by NADPH [6] [8].

Genetic polymorphism significantly influences itopride metabolism. Studies in Chinese healthy volunteers have demonstrated that FMO3 genotype variations substantially affect pharmacokinetic parameters. Individuals with homozygous FMO3 hhdd genotype show a 127.82 ± 41.99% increase in area under the curve compared to those with HHDD genotype, accompanied by a 30.30 ± 25.70% decrease in itopride N-oxide formation [7] [9]. The clearance values differ significantly between genotypes, with hhdd subjects showing 36.60 ± 7.06 L/h compared to 80.20 ± 15.34 L/h in HHDD subjects [7] [9].

Hepatic Biotransformation Mechanisms

The hepatic metabolism of itopride is distinct from cytochrome P450 pathways, particularly CYP3A4, which is commonly involved in the metabolism of related gastroprokinetic agents. Extensive studies using human liver microsomes have demonstrated that ketoconazole, a potent CYP3A4 inhibitor, does not significantly affect itopride metabolism, unlike its pronounced inhibitory effects on cisapride and mosapride metabolism [6] [8] [10]. Similarly, other CYP3A4 inhibitors including cimetidine, erythromycin, and clarithromycin do not inhibit itopride metabolism [6] [8].

The selectivity for flavin-containing monooxygenase over cytochrome P450 enzymes has been confirmed through in vivo studies. When itopride was administered to rats with and without ketoconazole pretreatment, no significant changes in pharmacokinetic parameters were observed, contrasting with the substantial pharmacokinetic alterations seen with cisapride and mosapride under similar conditions [6] [8].

Three metabolites have been identified in human metabolism studies, with only the N-oxide metabolite representing the major pathway. The remaining two metabolites exhibit minimal pharmacological activity, contributing approximately 2.3% of the parent compound's activity [4] [11]. This metabolic profile indicates that the primary N-oxide metabolite is responsible for the majority of metabolic transformation, while secondary pathways contribute minimally to overall drug clearance.

Distribution Characteristics and Tissue Penetration

Itopride exhibits extensive tissue distribution with high plasma protein binding characteristics. Approximately 96% of circulating itopride is bound to plasma proteins, with albumin accounting for the majority of protein binding interactions [4] [12] [11]. Alpha-1-acid glycoprotein contributes less than 15% to total protein binding [4] [12] [11]. This high degree of protein binding significantly influences the drug's distribution profile and pharmacokinetic behavior.

Tissue distribution studies in rats reveal preferential accumulation in specific organs. Itopride achieves high concentrations in the kidneys, small intestines, liver, adrenal glands, and stomach [4] [12]. The volume of distribution in rats is 6.1 L/kg, indicating extensive tissue penetration beyond the vascular compartment [4] [12]. This distribution pattern is consistent with the drug's therapeutic target of gastrointestinal motility disorders.

Central nervous system penetration is minimal, with limited transfer across the blood-brain barrier. This characteristic is clinically significant as it reduces the potential for central nervous system-related adverse effects commonly associated with other gastroprokinetic agents [4] [12]. The minimal central nervous system penetration contributes to the improved safety profile of itopride compared to agents with significant brain penetration.

Gastric tissue penetration is particularly relevant to itopride's mechanism of action. Research indicates that distribution in the gastric muscular layer is sufficient to explain the drug's pharmacological effects [13]. This targeted distribution to gastrointestinal tissues supports the therapeutic rationale for itopride use in motility disorders.

Excretion Pathways and Elimination Kinetics

The primary route of elimination for itopride and its metabolites is renal excretion. Following oral administration of a single therapeutic dose, urinary excretion accounts for the majority of drug elimination, with 3.7% of the parent drug and 75.4% of the N-oxide metabolite recovered in urine [4] [12] [11]. This excretion pattern demonstrates the predominant role of hepatic metabolism in drug clearance, with the majority of the dose being converted to the N-oxide metabolite before renal elimination.

The elimination half-life of itopride is approximately 6 hours, indicating moderate persistence in the systemic circulation [4] [14] [15] [16]. This half-life is consistent across multiple studies and formulations, suggesting that the elimination kinetics are not significantly affected by formulation variables. The relatively short half-life supports the typical dosing frequency of three times daily for immediate-release formulations.

Clearance mechanisms involve hepatic metabolism followed by renal elimination of metabolites. The total body clearance varies significantly based on genetic factors, particularly FMO3 genotype. Individuals with normal FMO3 function demonstrate clearance values of 80.20 ± 15.34 L/h, while those with reduced FMO3 activity show decreased clearance of 36.60 ± 7.06 L/h [7] [9]. This genetic variation in clearance has important implications for dose individualization and therapeutic monitoring.

Accumulation characteristics have been studied following multiple dosing regimens. Linear pharmacokinetics are observed over treatment periods of seven days, with minimal accumulation occurring during repeated administration [1] [5]. This finding supports the predictable pharmacokinetic behavior of itopride and suggests that steady-state concentrations are achieved relatively quickly without excessive drug accumulation.

| Pharmacokinetic Parameter | Value | Study Source |

|---|---|---|

| Absorption Rate (Tmax) | 0.5-0.75 hours (35 minutes) | Multiple studies [1] [2] |

| Peak Plasma Concentration (Cmax) - IR 50mg | 416.2 ± 141.3 ng/mL | Yoon et al. (2014) [1] |

| Peak Plasma Concentration (Cmax) - ER 150mg | 244.4 ± 94.4 ng/mL | Yoon et al. (2014) [1] |

| Area Under Curve (AUC0-24h) - IR 50mg TID | 2,740.5 ± 829.3 ng·h/mL | Yoon et al. (2014) [1] |

| Area Under Curve (AUC0-24h) - ER 150mg OD | 2,606.5 ± 812.0 ng·h/mL | Yoon et al. (2014) [1] |

| Bioavailability (Relative) | 60% | Multiple studies [1] [3] [4] |

| Elimination Half-life (t1/2) | 6 hours | Multiple studies [4] [14] [15] |

| Plasma Protein Binding | 96% | Multiple studies [4] [12] [11] |

| Albumin Binding | >85% | Multiple studies [4] [12] [11] |

| Alpha-1-acid Glycoprotein Binding | <15% | Multiple studies [4] [12] [11] |

| Urinary Excretion - Parent Drug | 3.7% | FDA Philippines [4] [12] |

| Urinary Excretion - N-oxide Metabolite | 75.4% | FDA Philippines [4] [12] |

| Volume of Distribution (Vdβ) - Rat | 6.1 L/kg | FDA Philippines [4] [12] |

| Clearance (CL/F) - FMO3 HHDD genotype | 80.20 ± 15.34 L/h | Zhou et al. (2014) [7] |

| Clearance (CL/F) - FMO3 hhdd genotype | 36.60 ± 7.06 L/h | Zhou et al. (2014) [7] |

| Metabolic Process | Description | Research Evidence |

|---|---|---|

| Primary Pathway | N-oxidation of tertiary amine N-dimethyl group | Mushiroda et al. (2000) [6] |

| Enzyme System | Flavin-containing monooxygenase (FMO) | Mushiroda et al. (2000) [6] |

| Enzyme Specificity | Primarily FMO3, minor involvement of FMO1 | Multiple studies [6] [7] [8] |

| Metabolite Formation | Itopride N-oxide (primary metabolite) | Multiple studies [6] [4] [11] |

| Methimazole Inhibition | Significant inhibition of N-oxidation | Mushiroda et al. (2000) [6] |

| Thiourea Inhibition | Significant inhibition of N-oxidation | Mushiroda et al. (2000) [6] |

| CYP3A4 Involvement | No significant involvement in metabolism | Mushiroda et al. (2000) [6] |

| Ketoconazole Effect | No effect on itopride metabolism | Mushiroda et al. (2000) [6] |

| Genetic Polymorphism Effect | FMO3 genotype significantly affects metabolism rates | Zhou et al. (2014) [7] |

| Distribution/Excretion Characteristic | Value/Description | Research Source |

|---|---|---|

| Distribution Volume (Rat) | 6.1 L/kg | FDA Philippines [4] [12] |

| Plasma Protein Binding | 96% | Multiple studies [4] [12] [11] |

| Tissue Distribution - Kidneys | High concentrations | FDA Philippines [4] [12] |

| Tissue Distribution - Stomach | High concentrations | FDA Philippines [4] [12] |

| Central Nervous System Penetration | Minimal transfer | FDA Philippines [4] [12] |

| Primary Excretion Route | Urinary excretion | Multiple studies [4] [12] [11] |

| Renal Excretion - Parent Drug | 3.7% | FDA Philippines [4] [12] |

| Renal Excretion - N-oxide Metabolite | 75.4% | FDA Philippines [4] [12] |

| Elimination Half-life | Approximately 6 hours | Multiple studies [4] [14] [15] |

| Accumulation Pattern | Minimal accumulation over 7 days | Multiple studies [1] [5] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

ATC Code

A03 - Drugs for functional gastrointestinal disorders

A03F - Propulsives

A03FA - Propulsives

A03FA07 - Itopride

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Carboxylic-ester hydrolases [EC:3.1.1.-]

ACHE [HSA:43] [KO:K01049]

Pictograms

Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Dates

The rodent model of impaired gastric motility induced by allyl isothiocyanate, a pungent ingredient of wasabi, to evaluate therapeutic agents for functional dyspepsia

Kazuki Hashimoto, Kimihito Tashima, Taku Imai, Kenjiro Matsumoto, Syunji HoriePMID: 33357770 DOI: 10.1016/j.jphs.2020.10.006

Abstract

Functional dyspepsia (FD) is thought to be mainly based on gastric motility dysfunction and chronic hypersensitivity, yet FD animal models has been reported a few. We studied to establish the mouse model of impaired gastric motility induced by a pungent ingredient of wasabi allyl isothiocyanate (AITC), which is reliable to evaluate prokinetic agents. Male ddY mice were used. Gastric motility was measured byC-acetic acid breath test in conscious mice. AITC (80 mM) was given 60 min before the measurement of motility. Prokinetic agents including itopride (30, 100 mg/kg), mosapride (0.1-1 mg/kg), neostigmine (30 μg/kg), acotiamide (10-100 mg/kg), and daikenchuto (100-1000 mg/kg) were given 40 min before the measurement. AITC impaired gastric motility without mucosal damages, which reverted 24 h after AITC treatment. The decreased motility induced by AITC was restored by prokinetic agents such as itopride, mosapride, neostigmine, and acotiamide. In separate experiment, daikenchuto recovered the decreased motility induced by AITC, although daikenchuto had no effect on motility in normal condition. In conclusion, it is considered that the AITC-induced impaired gastric motility mouse model is useful to develop new prokinetic agents for treatment of FD, and to re-evaluate traditional Japanese herbal medicines.

Trends in the Prevalence of Drug-Induced Parkinsonism in Korea

Ji Hye Byun, Hyemin Cho, Yun Joong Kim, Joong Seok Kim, Jong Sam Baik, Sunmee Jang, Hyeo Il MaPMID: 31347331 DOI: 10.3349/ymj.2019.60.8.760

Abstract

Discontinuation of offending drugs can prevent drug-induced parkinsonism (DIP) before it occurs and reverse or cure it afterwards. The aim of this study was to investigate the prevalence of DIP and the utilization of offending drugs through an analysis of representative nationwide claims data.We selected DIP patients of ages ranging from 40 to 100 years old with the G21.1 code from the Korean National Service Health Insurance Claims database from 2009 to 2015. The annual standardized prevalence of DIP was explored from 2009 to 2015. Trends were estimated using the compound annual growth rate (CAGR) and the Cochran-Armitage test for DIP over the course of 6 years. Additionally, the utilization of offending drugs was analyzed.

The annual prevalence of DIP was 4.09 per 100000 people in 2009 and 7.02 in 2015 (CAGR: 9.42%,

<0.001). Levosulpiride use before and after DIP diagnosis showed a clear trend for decreasing utilization (CAGR: -5.4%, -4.3% respectively), whereas the CAGR for itopride and metoclopramide increased by 12.7% and 6.4%, respectively. In 2015, approximately 46.6% (858/1840 persons) of DIP patients were prescribed offending drugs after DIP diagnosis. The most commonly prescribed causative drug after DIP diagnosis was levosulpiride.

The prevalence of DIP has increased. To prevent or decrease DIP, we suggest that physicians reduce prescriptions of benzamide derivatives that have been most commonly used, and that attempts be made to find other alternative drugs. Additionally, the need for continuing education about offending drugs should be emphasized.

Influence of itopride and domperidone on gastric tone and on the perception of gastric distention in healthy subjects

Karen Van den Houte, Florencia Carbone, Ans Pauwels, Rita Vos, Tim Vanuytsel, Jan TackPMID: 30706652 DOI: 10.1111/nmo.13544

Abstract

Itopride, a prokinetic with dopamine D2-antagonistic and cholinesterase inhibitor properties, is used for treating functional dyspepsia (FD) patients. However, the effects of itopride on sensitivity to gastric distention and impaired gastric accommodation, major pathophysiological mechanisms of FD, are unknown. Our aim was to evaluate the effect of itopride on gastric distention and on gastric accommodation in healthy volunteers, compared to placebo and domperidone.Fifteen healthy volunteers (6 male, mean age 28.3 ± 5.8) were studied after pretreatment for 2 days tid with placebo (P), itopride 50 mg (I50), itopride 100 mg (I100), or domperidone 10 mg (D10) in a placebo-controlled, double-blind cross-over design. A gastric barostat study was performed to assess gastric compliance, sensitivity to gastric distention, and gastric accommodation. Symptoms were evaluated by visual analogue scales and perception scores.

I50, I100, and D10 did not influence gastric compliance and sensitivity compared to placebo. No significant differences in accommodation were observed after I100 compared to P. Preprandial intragastric volumes were similar with D10, I50, or placebo (respectively, 244 ± 21, 225 ± 23, and 261 ± 36 mL, NS). However, postprandial gastric volumes were lower after I50 compared to placebo (303 ± 34 vs. 448 ± 50 mL, P < 0.01). Gastric accommodation was significantly reduced after D10 (90 ± 26 mL) and I50 (78 ± 25 mL) compared to placebo (186 ± 37 mL, P < 0.05, and P < 0.01).

In healthy subjects, itopride and domperidone do not alter gastric compliance or sensitivity. I50 and D10 three times daily, but not I100, decrease meal-related gastric accommodation.

Comparative pharmacokinetic evaluation of extended release itopride HCl pellets with once daily tablet formulation in healthy human subjects: a two treatment, four period crossover study in fasted and fed condition

Muhammad Iqbal Nasiri, Rabia Ismail Yousuf, Muhammad Harris Shoaib, Fahad Siddiqui, Faaiza Qazi, Kamran Ahmed, Sohail Anwer, Kamran ZaheerPMID: 30457018 DOI: 10.1080/03639045.2018.1546312

Abstract

In this study, pharmacokinetics (PKs) and bioavailability of newly developed extended release (ER) Itopride HCl 150 mg encapsulated ER pellets (test) and 150 mg Ganaton ER once-daily (OD) tablets (reference) were compared and evaluated under fasted and fed conditions.Twelve healthy human subjects were enrolled in a single dose, randomized; two treatments, two sequences, four period crossover study. A modified and validated liquid chromatographic method was used for the estimation of Itopride HCl in plasma samples. The data were analyzed through non-compartmental model using PK software Phoenix Winnonlin version 7. The outcome was measured on logarithmically transformed data, where p > 0.05 was considered as non-significant with 90% CI limit of 0.8-1.25.

The C

, AUC

, and AUC

values of Itopride HCl 150 mg ER pellets versus that of OD 150 mg tablets, in fed and fasted states, were within the limits specified by FDA to establish bioequivalence. The relative bioavailability of Itopride HCl 150 mg ER pellets were 1.019 (fed) and 1.081(fasted). The 90% CIs of AUC values for Itopride HCl 150 mg ER pellets and OD 150 mg tablets in fed versus fast were significantly greater and were not within 80-125% limit.

The test and reference formulations had similar pharmacokinetic parameters in each condition studied. However, an increase in the amount of drug was observed in the fed state.

The efficacy and safety of itopride in feeding intolerance of critically ill patients receiving enteral nutrition: a randomized, double-blind study

Eman Mohamed Elmokadem, Radwa Maher El Borolossy, Ahmed M Bassiouny, Maha Gamil Hanna, Ebtissam Abdel Ghaffar Darweesh, Nagwa A SabriPMID: 33740892 DOI: 10.1186/s12876-021-01712-w

Abstract

Enteral feeding intolerance (EFI) is a frequent problem in the Intensive care unit (ICU) and is associated with poor clinical outcomes leading to worse prognosis in terms of mortality and ICU stay. Nowadays, prokinetic drugs are the mainstay of therapy in EFI. However, available prokinetics have uncertain efficacy and safety profiles. Itopride, is a prokinetic agent which is different and unique from the available prokinetics because of its dual mode of action as well as its tolerability and safety. The current study compared the efficacy and safety of Itopride against metoclopramide for EFI in critically ill patients. Moreover, it tested the utility and applicability of ultrasonography to measure gastric residual volume (GRV) in this population.This randomized, double-blind study included 76 EFI patients who were randomly assigned to either Itopride or metoclopramide group. The primary outcome was to measure GRV by ultrasonography. Secondary outcomes included the percentage ratio of enteral feed volume, energy and protein received by patients over 7 days of treatment, ICU length of stay, safety parameters and occurrence of infectious complications or vomiting.

Thirty-five patients of each group completed the study. At day 7, itopride significantly decreased GRV compared with metoclopramide group (p = 0.001). Moreover, there was a significant increase in the ratios of received enteral nutrition feed volume, calories, and protein after the one-week therapy in the itopride group more than the metoclopramide group (p = 0.001), (p = 0.002), (p = 0.01), respectively and there were no differences in any secondary outcomes or adverse events between the two groups.

In critically ill patients with EFI, itopride was well tolerated with superior efficacy to metoclopramide. In addition, we demonstrated that ultrasonography is a simple, non-invasive, inexpensive, and undemanding method for GRV measurements and can offer reliable assessments in the gastric emptying modality.

The trial was registered in ClinicalTrials.gov (

). Date: October 5, 2018.

Prokinetics for functional dyspepsia

Rapat Pittayanon, Yuhong Yuan, Natasha P Bollegala, Reena Khanna, Grigorios I Leontiadis, Paul MoayyediPMID: 30335201 DOI: 10.1002/14651858.CD009431.pub3

Abstract

Dyspepsia is a common condition associated with gastrointestinal (GI) disease. Prokinetics are the treatment of choice for functional dyspepsia (FD). However, the role of prokinetics in FD treatment is still controversial.We conducted a systematic review and meta-analysis of randomised control trials (RCTs) examining the efficacy of prokinetics in the treatment of FD. The primary outcome was overall absence of or improvement of symptoms and symptom scores at the end of treatment. We also evaluated quality of life (QoL) and adverse events as secondary outcomes.

We performed a systematic search of MEDLINE, Embase, the Cochrane Library, and CINAHL, from 1946 until September 2017. RevMan 5.3 was used to calculate pooled risk ratios (RR) of symptoms persisting or without improved QoL or adverse events, mean difference (MD) or standardised mean difference (SMD) of post-treatment symptoms scores, changes of symptom scores, and QoL, when appropriate with 95% confidence intervals (CI), using a random-effects model. Quality of evidence was evaluated using GRADE methodology.

We included studies that were parallel group RCTs comparing one prokinetic with either placebo or another prokinetic of the same or different class for the treatment of FD. Studies involved adults who presented with dyspepsia symptoms and who had negative or insignificant findings on endoscopy as well as no other organic and metabolic disorders. Studies only including participants with primarily reflux or heartburn symptoms were excluded.

Two review authors independently assessed study eligibility, study quality and performed data extraction.

From an initial 1388 citations, we identified 43 studies in 40 papers. Of those, 29 studies with 10,044 participants compared six prokinetics with placebo for the outcome of absence of symptoms or symptom improvement. There was a statistically significant effect of prokinetic treatment in reducing global symptoms of FD (RR of remaining dyspeptic = 0.81, 95% CI 0.74 to 0.89; number needed to treat for an additional beneficial outcome (NNTB) =7, very low-quality evidence) with considerable heterogeneity; I

= 91% (P < 0.00001). After removing cisapride from the analysis, the effect of prokinetics in global symptom improvement still persisted, compared to placebo (RR 0.87, 95% CI 0.80 to 0.94), but was still based on very low-quality evidence. The result showed persistence of significant improvement in subgroups of studies at unclear or at low risk of bias (RR 0.86, 95% CI 0.80-0.92), and in subgroups by molecules of cisapride (RR 0.71, 95% CI 0.54 to 0.93; NNTB = 4), acotiamide (RR 0.94, 95% CI 0.91 to 0.98; NNTB = 20) and tegaserod(RR 0.89, 95% CI 0.82 to 0.96; NNTB = 14).Ten studies compared different types of prokinetics with each other and the most commonly used comparator was domperidone, 10 mg three times a day (eight of the 10 studies). There was a significantly better post-treatment symptom score in other prokinetics, compared to domperidone (SMD -0.19, 95% CI -0.35 to -0.03, very low-quality evidence), but no difference in reducing global symptom (RR 0.94, 95% CI 0.83 to 1.07), and mean difference symptom scores (SMD -0.13, 95% CI -0.31 to 0.05). We found five studies that assessed quality of life, but there was no benefit in improving quality of life with prokinetic treatment (SMD 0.11, 95% CI -0.10 to 0.33; participants = 1774). The adverse events in individual prokinetics was not different from placebo (RR 1.09, 95% CI 0.95 to 1.25; participants = 3811; studies = 17). However, when we looked at the adverse effects by each prokinetic, there were overall greater adverse effects in the active treatment group with cisapride (RR 1.31, 95% CI 1.03 to 1.65; P = 0.03). The most common side effects were diarrhoea, abdominal discomfort and nausea. The funnel plot was asymmetric (Egger's test, P = 0.02) implying reporting bias or other small-study effects may be, in part, driving the benefit of prokinetics compared to placebo in this meta-analysis. The GRADE assessment of the quality of the evidence in each outcome are mostly low or very low due to concerns around risk of bias in study design, unexplained heterogeneity and possible publication bias.

Due to low, or very low, quality of evidence, we are unable to say whether prokinetics are effective for the treatment of functional dyspepsia . We are uncertain which of the individual prokinetic drugs is the most effective as well as whether prokinetics can improve quality of life. Apart from cisapride, prokinetics are well-tolerated. Good quality RCTs are needed to verify the efficacy of prokinetics.

Formulation and in vitro evaluation of a thermoreversible mucoadhesive nasal gel of itopride hydrochloride

Maha A Marzouk, Dina A Osman, Amany I Abd El-FattahPMID: 30033783 DOI: 10.1080/03639045.2018.1504059

Abstract

Itopride hydrochloride (ITO HCl) is a prokinetic agent, used in the treatment of gastrointestinal motility disorders. The aim of the study was to develop stable mucoadhesive thermoreversible nasal gel to avoid first pass effect. ITO HCl was incorporated into the blends of thermoreversible polymers like poloxamer 407 and various mucoadhesive polymers in different concentrations to increase the contact of the formulations with nasal mucosa. The compatibility between the drug and the suggested polymers was studied by Fourier transform infrared and differential scanning calorimetry (DSC). The formulations were evaluated for clarity, pH, gelation temperature, mucoadhesive strength, gel strength, viscosity, and drug content. In addition, the in vitro drug release and the dissolution efficiency (DE)% were measured. The optimized formulations that showed the highest dissolution efficiency% (DE%) in saline phosphate buffer of pH 6.4 at 35 ± 0.5 °C were chosen for stability testing at temperatures of 4 ± 2 and 25 ± 2 °C/60 ± 5% RH. It was found that F1 and F17 that contain 18% w/v poloxamer 407 and 0.5% w/v of hydroxypropylmethyl cellulose K4M or methyl cellulose (MC), respectively, showed higher stability results as indicated by their higher tvalues (days).

Ranitidine Can Potentiate The Prokinetic Effect Of Itopride At Low Doses- An In Vitro Study

Aroosa Ishtiaq Butt, Bushra Tayyaba Khan, Asma Khan, Qamar-Uz-Zaman KhanPMID: 29330976 DOI:

Abstract

Gastroparesis and GERD occur concomitantly in 40 percent of the cases. Prokinetic drugs and acid blockers are employed as the main treatment modality. Ranitidine is an acid blocker with additional prokinetic activity and Itopride is a known prokinetic drug. This study was designed to observe the synergistic potentiating prokinetic effect of Ranitidine on itopride on isolated duodenum of rabbits.Ranitidine (10-5-10-3) and itopride (10-6-10-5) were added in increasing concentrations to isolated duodenum of rabbits and contractions were recorded on PowerLab Data acquisition unit AHK/214. Cumulative dose response curves were constructed. The potentiating prokinetic effect of Ranitidine on itopride was seen by using a fixed dose of ranitidine and cumulatively enhancing doses of itopride on iWorx.

Ranitidine and itopride produced a dose dependent reversible contraction of the isolated tissue of rabbits with ranitidine showing a max response of 0.124mV and itopride showing a maximum response of 0.131mV. Ranitidine was able to potentiate the prokinetic effect of itopride at low doses but at high dose the effect began to wane off.

Ranitidine and itopride produce a statistically significant synergistic potentiating prokinetic effect at low doses in vitro.

An Investigation into the Prediction of in Vivo Clearance for a Range of Flavin-containing Monooxygenase Substrates

Barry C Jones, Abhishek Srivastava, Nicola Colclough, Joanne Wilson, Venkatesh Pilla Reddy, Sara Amberntsson, Danxi LiPMID: 28784689 DOI: 10.1124/dmd.117.077396

Abstract

Flavin-containing monooxygenases (FMO) are metabolic enzymes mediating the oxygenation of nucleophilic atoms such as nitrogen, sulfur, phosphorus, and selenium. These enzymes share similar properties to the cytochrome P450 system but can be differentiated through heat inactivation and selective substrate inhibition by methimazole. This study investigated 10 compounds with varying degrees of FMO involvement to determine the nature of the correlation between human in vitro and in vivo unbound intrinsic clearance. To confirm and quantify the extent of FMO involvement six of the compounds were investigated in human liver microsomal (HLM) in vitro assays using heat inactivation and methimazole substrate inhibition. Under these conditions FMO contribution varied from 21% (imipramine) to 96% (itopride). Human hepatocyte and HLM intrinsic clearance (CL) data were scaled using standard methods to determine the predicted unbound intrinsic clearance (predicted CL

) for each compound. This was compared with observed unbound intrinsic clearance (observed CL

) values back calculated from human pharmacokinetic studies. A good correlation was observed between the predicted and observed CL

using hepatocytes (

= 0.69), with 8 of the 10 compounds investigated within or close to a factor of 2. For HLM the in vitro-in vivo correlation was maintained (

= 0.84) but the accuracy was reduced with only 3 out of 10 compounds falling within, or close to, twofold. This study demonstrates that human hepatocytes and HLM can be used with standard scaling approaches to predict the human in vivo clearance for FMO substrates.

Risk of domperidone induced severe ventricular arrhythmia

Byeong Geun Song, Yeong Chan Lee, Yang Won Min, Kyunga Kim, Hyuk Lee, Hee Jung Son, Poong-Lyul RheePMID: 32699312 DOI: 10.1038/s41598-020-69053-4